molecular formula C8H14ClNO2 B2598442 Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride CAS No. 2460748-83-6

Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride

Cat. No.: B2598442
CAS No.: 2460748-83-6
M. Wt: 191.66
InChI Key: CHYZNIWRUJFWKE-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. Its molecular formula is C8H13NO2·HCl, and it is known for its stability and reactivity, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride typically involves the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the bicyclic ring system . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve batchwise, multigram preparations to deliver significant quantities of the material. The key synthetic step involves the use of photochemistry, specifically [2 + 2] cycloaddition, to access new building blocks . This method allows for efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted bicyclic compounds .

Scientific Research Applications

Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride
  • 2-Azabicyclo[2.1.1]hexane hydrochloride

Uniqueness

Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride is unique due to its specific methyl substitution, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it particularly valuable in certain synthetic and research applications .

Properties

IUPAC Name

methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-7-3-8(4-7,9-5-7)6(10)11-2;/h9H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYZNIWRUJFWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(NC2)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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